molecular formula C9H17NO B1428940 4-(Oxolan-3-yl)piperidine CAS No. 1211528-53-8

4-(Oxolan-3-yl)piperidine

Cat. No. B1428940
CAS RN: 1211528-53-8
M. Wt: 155.24 g/mol
InChI Key: OHRJLFFWUSVBAV-UHFFFAOYSA-N
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Description

“4-(Oxolan-3-yl)piperidine” is a chemical compound with the molecular formula C9H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(Oxolan-3-yl)piperidine” consists of a piperidine ring attached to an oxolane ring .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmacological Research

4-(Oxolan-3-yl)piperidine: is a piperidine derivative, a class of compounds that are crucial in the development of new pharmaceuticals . Its structure is conducive to creating a variety of biologically active molecules, particularly in the realm of anticancer agents. Piperidine derivatives have been shown to interact with several key signaling pathways like STAT-3, NF-κB, and PI3k/Akt , which are vital for cancer cell survival and proliferation .

Drug Synthesis

The compound serves as a building block in the synthesis of more complex drug molecules. Its versatility allows for the introduction of various functional groups that can enhance the pharmacokinetic properties of new drugs . This adaptability makes it valuable for creating a wide range of therapeutic agents.

Chemical Research

In chemical synthesis, 4-(Oxolan-3-yl)piperidine is used to explore new reactions and pathways, potentially leading to novel synthetic methodologies . It can be used to study cyclization reactions, which are fundamental in the construction of heterocyclic compounds that form the backbone of many drugs.

Industrial Applications

This compound finds applications in industrial settings, particularly in the synthesis of materials that require specific chemical properties imparted by the piperidine moiety . Its derivatives can be used in the production of polymers, coatings, and other materials where structural integrity and stability are required.

Environmental Science

In environmental science, research into compounds like 4-(Oxolan-3-yl)piperidine can lead to the development of new materials that are more environmentally friendly or that can help in the remediation of pollutants . Its derivatives could be used to create absorbents or catalysts that break down harmful substances.

Agricultural Chemistry

The structural features of 4-(Oxolan-3-yl)piperidine make it a candidate for the development of new agrochemicals. Its derivatives could be explored for use as pesticides or herbicides, with the potential for increased efficacy and reduced environmental impact .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxolan-3-yl)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(oxolan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJLFFWUSVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297671
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yl)piperidine

CAS RN

1211528-53-8
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211528-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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